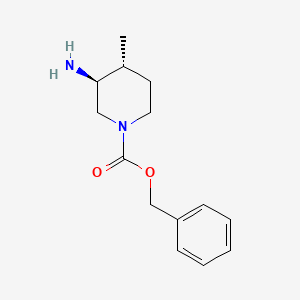
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-: is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to yellow solid form and is typically stored at temperatures between 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves several steps. The starting materials and specific reaction conditions can vary, but generally, the process includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Chemistry: In chemistry, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: In medicine, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs and treatments.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
作用机制
The mechanism of action of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- cis-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-amino-4-ethylpiperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups. The presence of the benzyl group and the hydrochloride salt form contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
属性
CAS 编号 |
1951439-11-4 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 |
IUPAC 名称 |
benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
InChI 键 |
SRPCZFCRBYSYDY-DGCLKSJQSA-N |
SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
手性 SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


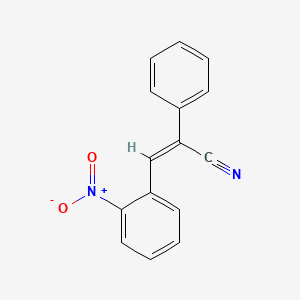
![2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1653688.png)

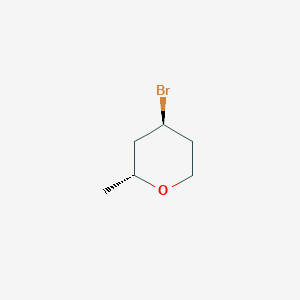
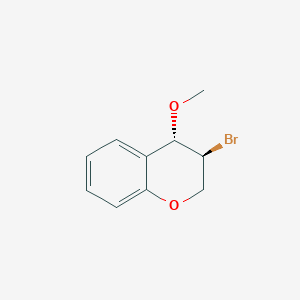

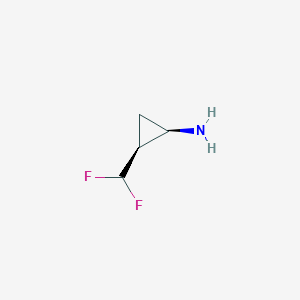
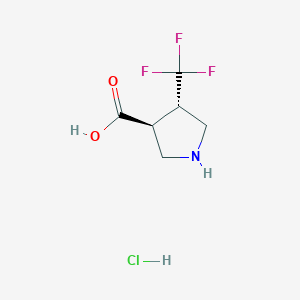
![5-Azaspiro[3.4]octane-6,8-dione](/img/structure/B1653699.png)
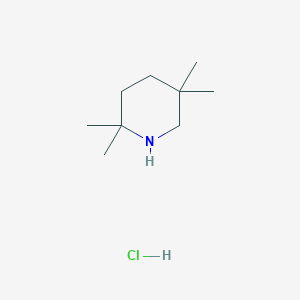
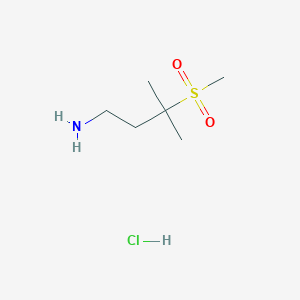
![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)


